molecular formula C13H18O3 B3267274 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS No. 4461-99-8

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Cat. No.: B3267274
CAS No.: 4461-99-8
M. Wt: 222.28 g/mol
InChI Key: KMFWEHXAQXFXGF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-methylbutan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxyacetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is often utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Alkylation Reactions : The compound can act as a nucleophile in alkylation reactions, where it can be used to synthesize more complex molecules .
  • Isomerization Processes : It has been involved in domino isomerization processes that allow for the generation of new compounds with potential biological activity. For instance, it can be converted into other ketones through isomerization under specific catalytic conditions .

Pharmacological Research

The compound has been investigated for its potential pharmacological properties:

  • Bioactivity Studies : Preliminary studies suggest that derivatives of this compound may exhibit bioactive properties, making them candidates for further investigation in drug development .
  • Metabolic Pathway Studies : Research into the metabolic pathways of related compounds indicates that this ketone may have implications in understanding drug metabolism and the design of safer pharmaceuticals .

Material Science

In material science, this compound can be used as a building block for creating polymers or other materials with specific properties:

  • Polymer Synthesis : Its reactivity allows it to be incorporated into polymer chains, potentially enhancing the material's thermal or mechanical properties .

Case Study 1: Synthesis of Bioactive Compounds

A recent study highlighted the synthesis of novel bioactive compounds using this compound as a starting material. The research demonstrated its utility in creating compounds with significant antimicrobial activity through a series of chemical transformations involving alkylation and cyclization reactions .

StepReaction TypeProduct
1AlkylationIntermediate A
2CyclizationBioactive Compound B

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of synthesizing derivatives of this compound using greener methodologies. The researchers employed mechanochemical processes that reduced solvent usage and waste generation significantly, achieving an E-factor reduction from 8.4 to 2.1 by partially recovering ethanol used during recrystallization .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetyl chloride
  • 3,4-Dimethoxyphenethylamine

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, also known as a dimethoxyphenyl derivative, is a compound of interest due to its unique structural features that confer distinct biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic effects.

The compound exhibits a ketone functional group with two methoxy groups on the phenyl ring, which influences its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor functions, leading to various therapeutic effects. Notably, it has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, thereby exerting beneficial effects in disease contexts.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic processes essential for microbial survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of methoxy groups enhances its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values reported around 30 µM for certain cancer types.
  • Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
3-(4-Methoxyphenyl)-3-methylbutan-2-oneModerateHighSimilar structure but different substituents
1-(3,4-Dimethoxyphenyl)-2-butanoneLowModerateLess effective than the target compound

Research Applications

The compound has several applications in scientific research:

  • Chemistry : As an intermediate in the synthesis of complex organic molecules.
  • Biology : For studying its biological activities and mechanisms.
  • Medicine : Investigated for therapeutic effects and potential drug development.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(14)13(2,3)10-6-7-11(15-4)12(8-10)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFWEHXAQXFXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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